molecular formula C18H16BrN3O3 B14044956 (6-(5-bromo-2-hydroxy-1H-indol-3-yl)pyridin-3-yl)(morpholino)methanone

(6-(5-bromo-2-hydroxy-1H-indol-3-yl)pyridin-3-yl)(morpholino)methanone

Cat. No.: B14044956
M. Wt: 402.2 g/mol
InChI Key: ZBLDARMDKCKNBC-UHFFFAOYSA-N
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Description

The compound (6-(5-bromo-2-hydroxy-1H-indol-3-yl)pyridin-3-yl)(morpholino)methanone is a hybrid heterocyclic molecule featuring:

  • A pyridine ring substituted at the 3-position with a morpholino methanone group.
  • A 5-bromo-2-hydroxyindole moiety linked to the pyridine’s 6-position.

This structure combines pharmacophoric elements from indole derivatives (known for targeting neurotransmitter receptors and kinases) and morpholino-containing compounds (often used to enhance solubility and bioavailability) . The bromo and hydroxy substituents on the indole may influence electronic properties and binding interactions, while the morpholino group could improve pharmacokinetic profiles .

Properties

Molecular Formula

C18H16BrN3O3

Molecular Weight

402.2 g/mol

IUPAC Name

[6-(5-bromo-2-hydroxy-1H-indol-3-yl)pyridin-3-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C18H16BrN3O3/c19-12-2-4-14-13(9-12)16(17(23)21-14)15-3-1-11(10-20-15)18(24)22-5-7-25-8-6-22/h1-4,9-10,21,23H,5-8H2

InChI Key

ZBLDARMDKCKNBC-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2=CN=C(C=C2)C3=C(NC4=C3C=C(C=C4)Br)O

Origin of Product

United States

Biological Activity

The compound (6-(5-bromo-2-hydroxy-1H-indol-3-yl)pyridin-3-yl)(morpholino)methanone is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by the following structural formula:

C16H16BrN3O2\text{C}_{16}\text{H}_{16}\text{BrN}_3\text{O}_2

This structure features a brominated indole moiety, which is known for various biological activities, attached to a pyridine ring and a morpholino group. The presence of these functional groups is critical in determining the compound's interaction with biological systems.

Antimicrobial Activity

Recent studies have indicated that derivatives of indole and pyridine exhibit significant antimicrobial properties. The compound has shown activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, it demonstrated an MIC (Minimum Inhibitory Concentration) value of 0.0048 mg/mL against E. coli, indicating potent antibacterial activity .

Microorganism MIC (mg/mL)
E. coli0.0048
Bacillus mycoides0.0098
Candida albicans0.039

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies revealed that it exhibits cytotoxic effects on various cancer cell lines, including those resistant to conventional therapies. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and inhibition of anti-apoptotic proteins like Bcl-2 .

A case study involving the treatment of A-431 human epidermoid carcinoma cells showed that the compound significantly reduced cell viability with an IC50 value lower than that of doxorubicin, a standard chemotherapeutic agent .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Protein Synthesis : The indole moiety may interfere with ribosomal function, thus inhibiting protein synthesis in bacteria.
  • Apoptosis Induction : Through modulation of apoptotic pathways, it promotes programmed cell death in cancer cells.
  • Targeting Specific Enzymes : The morpholino group may interact with specific enzymes involved in cellular signaling pathways, enhancing its therapeutic potential.

Study 1: Antimicrobial Efficacy

A recent study explored the antimicrobial efficacy of various indole derivatives, including our compound. It was found that modifications on the indole ring significantly influenced antimicrobial potency, with bromine substitutions enhancing activity against multi-drug resistant strains .

Study 2: Anticancer Properties

In another investigation focused on the anticancer effects, the compound was tested against several cancer cell lines. The results indicated a dose-dependent response in inhibiting cell proliferation, with notable effects observed at concentrations as low as 1 μM .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The table below summarizes structural analogs and their distinguishing features:

Compound Name Core Structure Key Substituents/Modifications Biological/Physicochemical Notes Evidence ID
(5-Bromo-1H-indol-3-yl)-3-pyridinylmethanone (2c) Indole + pyridine 5-bromo on indole; pyridine at 3-position Higher melting point (276–277°C)
(5-Bromo-1H-indol-3-yl)-4-pyridinylmethanone (3c) Indole + pyridine 5-bromo on indole; pyridine at 4-position Lower yield (14%) compared to 2c
VU0360175: (6-((3-fluorophenyl)ethynyl)pyridin-3-yl)(morpholino)methanone Pyridine + morpholino Ethynyl-fluorophenyl group on pyridine EC50 = 49 nM (mGluR5 PAM activity)
Morpholino(4-phenyl-5-tosyl-1H-pyrrol-3-yl)methanone (5c) Pyrrole + morpholino Tosyl and phenyl groups on pyrrole Lower solubility due to tosyl group
(6-(3,3-Diethoxypropynyl)pyridin-3-yl)(morpholino)methanone (Y b) Pyridine + morpholino Diethoxypropynyl substituent Intermediate in Sonogashira reactions
(5-aminopyridin-3-yl)(morpholino)methanone Pyridine + morpholino Amino group on pyridine Potential for hydrogen bonding

Key Comparative Insights

Indole vs. Pyrrole Derivatives
  • Indole-containing compounds (e.g., 2c, 3c) exhibit higher thermal stability (melting points >250°C) compared to pyrrole analogs like 5c (melting point 176–178°C) . This may correlate with stronger π-π stacking or hydrogen bonding in indoles.
  • The 5-bromo-2-hydroxyindole moiety in the target compound could enhance binding to hydrophobic pockets in biological targets, whereas pyrrole derivatives (e.g., 5c) may face steric hindrance from bulky substituents like tosyl groups .
Role of Morpholino Substitution
  • The morpholino group in VU0360175 and the target compound improves solubility, enabling salt formation for in vivo studies, unlike non-morpholino analogs (e.g., VU0366026) .
  • However, morpholino substitution can reduce potency. For example, VU0360175 (EC50 = 49 nM) is ~13-fold less potent than VU0366031 (EC50 = 3.8 nM), possibly due to altered steric interactions .
Impact of Substituent Positioning
  • Pyridine substitution at the 3-position (as in 2c and the target compound) vs. 4-position (3c) affects molecular geometry and target engagement. For instance, 3c showed lower synthetic yield (14% vs. 27% for 2c), suggesting steric challenges in 4-position coupling .
  • Bromo and hydroxy groups on indole may increase electrophilicity and hydrogen-bonding capacity, whereas ethoxypropynyl (Y b) or amino (15) groups alter electronic profiles and reactivity .

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